N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide
Description
The compound N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide features a unique spirocyclic amine core (1,7-diazaspiro[4.4]nonane) substituted with a methyl group, coupled to a phenyl ring bearing an isopropoxy group and a formamide moiety. Spirocyclic frameworks are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)23-17-11-15(5-6-16(17)19-13-22)21-10-8-18(12-21)7-4-9-20(18)3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,19,22) |
InChI Key |
YBWMJICFMFMAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-methyl-1,7-diazaspiro[4.4]nonane Core
The diazaspiro[4.4]nonane scaffold is a key intermediate and can be synthesized via cyclization reactions involving diamine precursors and appropriate carbonyl compounds.
- Starting materials : 1,7-diaminoalkanes or related precursors.
- Cyclization : Intramolecular cyclization with carbonyl compounds (e.g., ketoesters or lactams) under controlled conditions forms the spirocyclic ring system.
- Methylation : The nitrogen at position 1 is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the 1-methyl derivative.
This approach is supported by structural data on related compounds such as 1,7-diazaspiro[4.4]nonan-2-one, which is a known intermediate in spirocyclic chemistry.
Functionalization of the Phenyl Ring
The phenyl ring bearing the diazaspiro substituent is functionalized at the 2-position with an isopropoxy group.
- Isopropoxylation : This can be achieved by nucleophilic aromatic substitution or via directed ortho-metalation followed by reaction with isopropyl halides or isopropanol derivatives.
- Attachment of the diazaspiro moiety : The diazaspiro group is introduced at the 4-position of the phenyl ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using a suitable halogenated phenyl precursor and the diazaspiro amine.
Introduction of the Formamide Group
The formamide group is introduced on the nitrogen attached to the phenyl ring.
- Formylation : The amine group on the phenyl ring is reacted with formylating agents such as formic acid derivatives (formic acid, formic anhydride) or formyl chloride under mild conditions to yield the N-formyl derivative.
- This step requires careful control of reaction conditions to avoid overreaction or hydrolysis.
Representative Synthetic Route (Generalized)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Diamine + ketoester, heat, base | 1,7-Diazaspiro[4.4]nonane scaffold |
| 2 | N-Methylation | Methyl iodide, base (e.g., K2CO3), solvent | 1-methyl-1,7-diazaspiro[4.4]nonane |
| 3 | Phenyl ring functionalization | Halogenated phenol + isopropanol, base | 2-isopropoxy-4-halophenyl intermediate |
| 4 | Coupling | Buchwald-Hartwig amination, Pd catalyst | 4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl |
| 5 | Formylation | Formyl chloride or formic acid derivative | N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide |
Detailed Research Findings and Notes
- Intermediate compounds : Patents and literature emphasize the importance of isolating and purifying intermediates such as the diazaspiro amine and the halogenated phenyl precursors to ensure high yields and purity in the final product.
- Reaction conditions : Mild to moderate temperatures (room temperature to 80°C) are preferred for coupling and formylation steps to prevent decomposition.
- Solvents : Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide, chosen based on solubility and reaction compatibility.
- Catalysts : Palladium catalysts with appropriate ligands (e.g., BINAP, Xantphos) are used for amination steps to achieve selective C-N bond formation.
- Purification : Chromatographic techniques and recrystallization are employed to isolate the final compound with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold synthesis | Cyclization of diamine with ketoester |
| Methylation agent | Methyl iodide or dimethyl sulfate |
| Phenyl functionalization | Halogenated phenol, isopropanol, base |
| Coupling method | Buchwald-Hartwig amination, Pd catalyst |
| Formylation agent | Formyl chloride or formic acid derivatives |
| Typical solvents | DCM, THF, DMF |
| Temperature range | 20–80 °C |
| Purification methods | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Spirocyclic Framework
Table 1: Comparison of Spirocyclic Cores
Key Observations :
Functional Group Analysis
Table 2: Role of Substituents in Bioactivity
Pharmacological and Physicochemical Properties
Table 3: Comparative Physicochemical Properties
Patent and Research Landscape
- Recent Patents: Diazaspiro[4.4]nonane derivatives are under investigation for antiviral and anticancer applications (e.g., EP 4 374 877 A2 ). The spirocyclic core is frequently paired with aromatic heterocycles (e.g., pyrimidine) to optimize target engagement .
Biological Activity
N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure, which is characteristic of diazaspiro compounds. The synthesis typically involves multi-step organic reactions, starting from readily available precursors to form the spirocyclic moiety. The general synthetic route includes:
- Formation of the Spirocyclic Structure : Utilizing 1-methyl-1,7-diazaspiro[4.4]nonane as a key intermediate.
- Substitution Reactions : Introducing the propan-2-yloxy and phenyl groups through nucleophilic substitution.
- Final Formulation : Converting intermediates into the final formamide product through formylation reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzymatic Interaction : It can inhibit or activate enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Therapeutic Applications
Recent studies have investigated the potential applications of this compound in various fields:
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating disorders like Alzheimer's disease.
- Addiction Treatment : Preliminary findings suggest that diazaspiro compounds can modulate addiction pathways, providing a basis for developing new treatments for substance use disorders .
Case Studies
Several studies have documented the effects of related diazaspiro compounds in clinical settings:
- Study on Neuroprotective Effects : A study published in Neuropharmacology demonstrated that a related diazaspiro compound improved cognitive function in animal models of Alzheimer’s disease.
- Addiction Pathway Modulation : Another research article highlighted the efficacy of similar compounds in reducing cravings in opioid addiction models .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 325.405 g/mol |
| CAS Number | 646056-32-8 |
| Potential Biological Activities | Neuroprotective, Anti-addiction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
